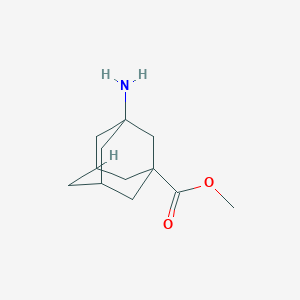

Methyl 3-aminoadamantane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminoadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDFPJJVFUVJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386092 | |

| Record name | methyl 3-aminoadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80103-18-0, 80110-35-6 | |

| Record name | methyl 3-aminoadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminoadamantane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Aminoadamantane 1 Carboxylate and Precursors

Synthesis of the 3-Aminoadamantane-1-carboxylic Acid Core

The construction of the 3-aminoadamantane-1-carboxylic acid framework is a critical phase in the synthesis of its methyl ester. Several classical and modified organic reactions have been adapted for this purpose, with the Ritter and Koch-Haaf reactions being prominent examples.

Ritter Reaction and its Modifications

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from a nitrile and a source of a carbocation, such as an alcohol or alkene in the presence of a strong acid. nih.govresearchgate.net This reaction has been effectively applied to the adamantane (B196018) system to introduce an amino group.

In a typical approach, 1-adamantanecarboxylic acid is used as the starting material. science.org.gescience.org.ge The reaction is initiated in a highly acidic medium, often a mixture of nitric acid, sulfuric acid, and oleum, which facilitates the formation of a tertiary carbocation at the 3-position of the adamantane nucleus. science.org.ge Acetonitrile is then introduced, which acts as the nitrile component in the Ritter reaction. The nitrile nitrogen attacks the carbocation, and subsequent hydrolysis of the resulting nitrilium ion intermediate yields 3-acetylaminoadamantane-1-carboxylic acid. science.org.ge The final step to obtain the desired 3-aminoadamantane-1-carboxylic acid is the hydrolysis of the acetylamino group, which is typically achieved by heating in an aqueous solution of a strong acid like hydrochloric acid. science.org.gegoogle.com This hydrolysis step yields 3-aminoadamantane-1-carboxylic acid hydrochloride as the main product. science.org.gegoogle.com

A modification of this process involves starting with 3-hydroxyadamantane-1-carboxylic acid. In the presence of sulfuric acid and acetonitrile, this substrate can be converted to 3-acetylaminoadamantane-1-carboxylic acid, which can then be hydrolyzed as previously described. science.org.ge

Table 1: Key Steps in the Ritter Reaction for 3-Aminoadamantane-1-carboxylic Acid Synthesis

| Step | Reactants | Key Reagents | Product |

| 1 | 1-Adamantanecarboxylic acid | HNO₃, H₂SO₄, Oleum, CH₃CN | 3-Acetylaminoadamantane-1-carboxylic acid |

| 2 | 3-Acetylaminoadamantane-1-carboxylic acid | HCl (aq), Heat | 3-Aminoadamantane-1-carboxylic acid hydrochloride |

Koch-Haaf Reaction Approaches

The Koch-Haaf reaction provides a direct route to carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid. medigraphic.com This reaction and its variations are instrumental in the synthesis of adamantane-1-carboxylic acid, a key precursor. medigraphic.com Starting from adamantane, the Koch-Haaf reaction can be employed to introduce the carboxylic acid group at a bridgehead position.

While the classic Koch-Haaf reaction is a powerful tool for carboxylation, its direct application to simultaneously introduce both the amino and carboxyl groups in the desired 1,3-pattern is less common. More frequently, a derivative of adamantane is first synthesized, which is then subjected to a Koch-Haaf type reaction. For instance, a substituted adamantane could be carboxylated, followed by the introduction of the amino group in a separate synthetic step.

Alternative Synthetic Pathways to Aminoadamantane Carboxylic Acids

Beyond the Ritter and Koch-Haaf reactions, other synthetic strategies have been explored to generate the 3-aminoadamantane-1-carboxylic acid core. One such approach involves the use of brominated adamantane derivatives. For example, adamantane-1-carboxylic acid can be brominated to introduce a bromine atom at the 3-position. This can be followed by a Curtius rearrangement of an acyl azide (B81097) derivative, ultimately leading to the formation of the 3-amino group after hydrolysis. science.org.ge

Another patented method describes the synthesis of 3-amino-1-adamantanol from amantadine (B194251) hydrochloride through nitration and subsequent reduction. masterorganicchemistry.com While this yields a hydroxyl group instead of a carboxylic acid, it highlights the diverse strategies for functionalizing the adamantane cage.

Esterification Strategies for Methyl 3-aminoadamantane-1-carboxylate

Once the 3-aminoadamantane-1-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved through direct methods or by employing protecting groups to prevent side reactions with the amino group.

Direct Esterification Techniques

Direct esterification of 3-aminoadamantane-1-carboxylic acid can be accomplished using Fischer esterification conditions. nih.gov This typically involves reacting the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govgoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is often used. nih.gov Another common method for preparing amino acid methyl esters involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be an efficient system for this transformation. google.com

A patent for a related compound, adamantane-1-carboxylic acid methyl ester, describes its synthesis by reacting the carboxylic acid with concentrated sulfuric acid in dry methanol under microwave irradiation. nih.gov This suggests that similar conditions could be applied for the synthesis of this compound.

Protective Group Chemistry in Synthesis (e.g., tert-butyloxycarbonyl, benzyloxycarbonyl)

To avoid unwanted reactions at the amino group during esterification, protective group chemistry is a widely used strategy. nih.gov The amino group is temporarily masked with a protecting group, allowing the esterification to proceed selectively at the carboxylic acid function.

Tert-butyloxycarbonyl (Boc) Protection:

The amino group of 3-aminoadamantane-1-carboxylic acid can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The resulting N-Boc-3-aminoadamantane-1-carboxylic acid can then be esterified. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate can yield the methyl ester. The Boc group can be subsequently removed under acidic conditions to yield the desired this compound.

Benzyloxycarbonyl (Cbz) Protection:

Similarly, the benzyloxycarbonyl (Cbz) group can be used to protect the amino function. researchgate.net This is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl). The N-Cbz protected amino acid can then be esterified to its methyl ester. The Cbz group is advantageous as it can be removed under mild conditions through catalytic hydrogenation, which often does not affect the ester group. researchgate.net

Table 2: Protecting Group Strategies in the Synthesis of this compound

| Protecting Group | Protection Reagent | Esterification Method | Deprotection Condition |

| Tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Methyl iodide, K₂CO₃ | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Standard esterification | Catalytic Hydrogenation (H₂, Pd/C) |

Synthesis of Related Aminoadamantane Carboxylic Acid Derivatives for Comparative Studies

The synthesis of a variety of related aminoadamantane carboxylic acid derivatives is essential for structure-activity relationship (SAR) studies. By modifying the ester group or the substitution pattern on the adamantane cage, researchers can systematically evaluate how molecular structure influences biological and chemical properties.

Synthesis of Other Alkyl Esters

The synthesis of various alkyl esters of 3-aminoadamantane-1-carboxylic acid can be achieved through several standard and advanced esterification methods. The parent acid, 3-aminoadamantane-1-carboxylic acid hydrochloride, serves as the common precursor. science.org.ge

A conventional approach is the Fischer esterification, where the carboxylic acid is refluxed with the desired alcohol (e.g., ethanol, isopropanol, butanol) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride, which then readily reacts with the corresponding alcohol to form the ester. researchgate.net This method is effective for producing a range of esters, amides, and thioesters. researchgate.net

Modern techniques, such as the microwave-assisted synthesis using O-alkylisoureas, provide a more efficient route. science.org.geguidechem.com By selecting the appropriate alcohol to form the isourea reagent, a diverse library of alkyl esters can be rapidly synthesized for comparative analysis.

Table 2: Examples of Alkyl Esters and Required Alcohols for Synthesis

| Target Ester | Required Alcohol | Common Synthetic Method |

|---|---|---|

| Ethyl 3-aminoadamantane-1-carboxylate | Ethanol | Fischer Esterification |

| Propyl 3-aminoadamantane-1-carboxylate | Propan-1-ol | Fischer Esterification |

| Isopropyl 3-aminoadamantane-1-carboxylate | Propan-2-ol | Acyl Chloride Method |

| Butyl 3-aminoadamantane-1-carboxylate | Butan-1-ol | Microwave-Assisted (O-Alkylisourea) |

Synthesis of Isomeric Aminoadamantane Carboxylates (e.g., trans-4-Aminoadamantane-1-carboxylic acid methyl ester)

The synthesis of isomeric aminoadamantane carboxylates, such as those with a 1,4-substitution pattern, requires distinct synthetic strategies compared to the more common 1,3-isomers. The synthesis of trans-4-aminoadamantane-1-carboxylic acid methyl ester involves establishing functionality at the C4 position relative to the C1 carboxyl group.

Unlike the 1,3-isomer, which can often be formed through functionalization of 1-adamantanecarboxylic acid via electrophilic substitution in strong acids science.org.gemdpi.com, accessing the 1,4-isomer is more complex. Direct functionalization of 1-adamantanecarboxylic acid tends to favor the electronically activated C3 and C5 positions. Therefore, routes to 1,4-disubstituted adamantanes often rely on precursors other than 1-adamantanecarboxylic acid or employ rearrangement strategies, such as the protoadamantane (B92536) route. acs.orgacs.org

A plausible pathway to the 1,4-isomer begins with the synthesis of a suitable precursor like 4-hydroxyadamantane-1-carboxylic acid. nih.gov This intermediate can be synthesized, and its existence is confirmed in chemical databases and patents. nih.govgoogle.com Once the 4-hydroxy-1-carboxylic acid is obtained, the hydroxyl group can be converted to an amine. This transformation typically proceeds through standard functional group interconversions, such as conversion to a leaving group (mesylate or tosylate) followed by nucleophilic substitution with an azide salt and subsequent reduction to the amine. Finally, the carboxylic acid moiety is esterified with methanol under acidic conditions to yield the target methyl ester.

Table 3: Comparison of General Synthetic Strategies for Adamantane Isomers

| Feature | 1,3-Isomer Synthesis (e.g., this compound) | 1,4-Isomer Synthesis (e.g., Methyl 4-aminoadamantane-1-carboxylate) | Reference |

|---|---|---|---|

| Starting Material | Often 1-adamantanecarboxylic acid | Often requires specific precursors or protoadamantane frameworks | science.org.geacs.org |

| Key Step for C3/C4 Functionalization | Direct electrophilic substitution/oxidation at the C3 position (e.g., Ritter reaction, oxidation) | Multi-step sequence or rearrangement to establish 1,4-disubstitution | acs.orgscience.org.ge |

| Common Precursor Intermediate | 3-Hydroxy- or 3-amino-adamantane-1-carboxylic acid | 4-Hydroxy- or 4-bromoadamantane-1-carboxylic acid | guidechem.comnih.gov |

| Final Step (Esterification) | Standard esterification of the carboxylic acid | Standard esterification of the carboxylic acid | researchgate.net |

Chemical Reactivity and Advanced Derivatization of Methyl 3 Aminoadamantane 1 Carboxylate

Reactions at the Amine Functionality

The primary amine group at the C-3 position of the adamantane (B196018) core is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation and Amide Bond Formation

The amine group of Methyl 3-aminoadamantane-1-carboxylate readily undergoes acylation with various acylating agents, such as acyl chlorides and carboxylic acids activated with coupling reagents, to form stable amide bonds. unimi.ityoutube.com This reaction is fundamental for incorporating the bulky and lipophilic adamantyl moiety into peptides and other bioactive molecules. mdpi.com For instance, the related compound, 3-aminoadamantane-1-carboxylic acid hydrochloride, can be benzoylated using benzoyl chloride in the presence of a base like sodium bicarbonate to yield 3-(N-benzoyl)aminoadamantane-1-carboxylic acid. science.org.ge This transformation highlights the nucleophilicity of the amino group, which attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com

The use of modern coupling reagents facilitates efficient amide bond formation under mild conditions, which is crucial for complex molecule synthesis. Reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are employed to couple amino acids to the adamantane amine, demonstrating a versatile strategy for creating novel hybrid molecules. mdpi.com These reactions typically proceed via the formation of a more reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org

Table 1: Examples of Acylation Reactions on Adamantane Scaffolds

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminoadamantane-1-carboxylic acid hydrochloride | Benzoyl chloride, NaHCO₃, H₂O | 3-(N-Benzoyl)aminoadamantane-1-carboxylic acid | 69.8% | science.org.ge |

| Amantadine (B194251) (1-Aminoadamantane) | Boc-protected amino acids, TBTU, DMAP | Boc-protected aminoacyl-amantadine derivatives | Not specified | mdpi.com |

| Carboxylic Acids | Amines, XtalFluor-E | Amides | Good yields | organic-chemistry.org |

Formation of Thiourea (B124793) Derivatives

Thiourea derivatives, known for their diverse biological activities, can be synthesized from the amine functionality of this compound. nih.gov The synthesis generally involves the reaction of the primary amine with an appropriate isothiocyanate. researchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This addition reaction typically proceeds under non-catalytic conditions and leads to the formation of N,N'-disubstituted thiourea derivatives. researchgate.net This method allows for the introduction of a wide variety of substituents depending on the R-group of the chosen isothiocyanate, making it a versatile strategy for creating libraries of adamantane-containing thioureas. nih.govresearchgate.net

Table 2: General Reaction for Thiourea Derivative Synthesis

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| This compound | Substituted Isothiocyanates (R-NCS) | 1-(1-(Methoxycarbonyl)adamantan-3-yl)-3-(R)-thiourea | researchgate.net |

Conjugation to Polymeric Chains

The amine group serves as a convenient handle for conjugating this compound to polymeric chains, a strategy often employed to enhance the properties of biomaterials or therapeutic agents. nih.gov This "grafting to" approach typically involves a pre-synthesized polymer with a reactive functional group that can form a covalent bond with the amine. sigmaaldrich.com

A common method utilizes polymers functionalized with activated esters, such as N-hydroxysuccinimide (NHS) esters. These groups react efficiently with primary amines under mild conditions to form stable amide bonds. sigmaaldrich.com For example, a polymer prepared by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be designed to have an NHS ester at its terminus or along its side chains. The reaction with the adamantane derivative would then yield a polymer decorated with adamantyl moieties. nih.govsigmaaldrich.com This covalent attachment can influence properties like solubility, stability, and biological interactions. nih.gov

Quaternization Reactions (e.g., Adamantane-Containing Quaternary Ammonium (B1175870) Salts)

While the primary amine of this compound can be alkylated, the formation of quaternary ammonium salts is more commonly described for tertiary amines. However, exhaustive alkylation of the primary amine with an alkyl halide (such as methyl iodide) can lead to the formation of a quaternary ammonium salt. This reaction, a type of Menshutkin reaction, involves the nucleophilic attack of the amine on the alkyl halide, proceeding through successive alkylation steps to form secondary, tertiary, and finally the quaternary ammonium salt. researchgate.net The synthesis of quaternary ammonium salts from amines is a well-established process, often carried out by reacting the amine with an alkylating agent in a suitable solvent. mdpi.comnih.gov These adamantane-containing quaternary ammonium salts are of interest for their potential applications as ionic liquids or biologically active agents. researchgate.net

Reactions at the Ester Functionality

The methyl ester at the C-1 position provides another site for chemical modification, most notably through hydrolysis.

Hydrolysis to the Carboxylic Acid

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-aminoadamantane-1-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidification. orgsyn.orgmnstate.edu The mechanism involves the nucleophilic addition of a hydroxide ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. Subsequent protonation with a strong acid yields the final carboxylic acid product. mnstate.edu This hydrolysis is a critical step for syntheses where the carboxylic acid functionality is required for further reactions, such as peptide couplings or the formation of other ester or amide derivatives. science.org.ge

Table 3: Representative Ester Hydrolysis Reaction

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1-adamantanecarboxylate | 1) 1N Potassium Hydroxide; 2) Acid | 1-Adamantanecarboxylic acid | 90% overall recovery | orgsyn.org |

| 3-Acetylaminoadamantane-1-carboxylic acid methyl ester (hypothetical) | 1) Base (e.g., NaOH); 2) Acid (e.g., HCl) | 3-Acetylaminoadamantane-1-carboxylic acid | High | science.org.gemnstate.edu |

Transesterification Processes

Transesterification is a fundamental organic reaction that involves the conversion of one ester into another by exchanging the alkoxy moiety. science.org.ge For this compound, this process offers a direct route to modify the carboxyl group, enabling the synthesis of a diverse range of esters with varied alkyl or aryl groups. This modification can be crucial for altering the compound's physical properties, such as solubility and boiling point, or for introducing specific functionalities for further reactions.

The reaction is typically catalyzed by either an acid or a base. researchgate.net

Acid-Catalyzed Transesterification : In the presence of a strong acid (e.g., sulfuric acid), the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol (R'-OH) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. To drive the equilibrium towards the product, the new alcohol is often used in large excess, or the methanol by-product is removed from the reaction mixture by distillation. science.org.ge

Base-Catalyzed Transesterification : Under basic conditions, a strong base (e.g., sodium alkoxide) deprotonates the incoming alcohol, generating a more potent nucleophile (R'-O⁻). This alkoxide attacks the carbonyl carbon of the methyl ester, also proceeding through a tetrahedral intermediate. The elimination of a methoxide ion (CH₃O⁻) results in the formation of the new ester. researchgate.net

A key consideration for the transesterification of this compound is the presence of the free amino group at the C-3 position. This group is basic and can be protonated under acidic conditions or interfere with base catalysts. Therefore, to prevent side reactions and catalyst deactivation, the amino group is often protected prior to the reaction. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed and subsequently removed after the ester modification is complete.

The table below illustrates hypothetical transesterification reactions starting from N-protected this compound.

| Reactant (N-Protected) | Alcohol (R'-OH) | Catalyst | Product |

| N-Boc-Methyl 3-aminoadamantane-1-carboxylate | Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.) | N-Boc-Ethyl 3-aminoadamantane-1-carboxylate |

| N-Boc-Methyl 3-aminoadamantane-1-carboxylate | Benzyl (B1604629) Alcohol (C₆H₅CH₂OH) | NaOBn (cat.) | N-Boc-Benzyl 3-aminoadamantane-1-carboxylate |

| N-Boc-Methyl 3-aminoadamantane-1-carboxylate | Propargyl Alcohol (HC≡CCH₂OH) | H₂SO₄ (cat.) | N-Boc-Propargyl 3-aminoadamantane-1-carboxylate |

Incorporation into Complex Molecular Architectures

The rigid, three-dimensional structure of the adamantane cage, combined with the bifunctional nature of the amino and carboxylate groups, makes this compound a valuable building block for supramolecular chemistry and advanced organic synthesis.

3-Aminoadamantane-1-carboxylic acid, readily obtained from the hydrolysis of its methyl ester, serves as a unique γ-amino acid due to the 1,3-relationship between the functional groups. Its incorporation into peptide chains introduces a rigid, lipophilic scaffold that can enforce specific secondary structures and conformations. iris-biotech.de The highly symmetrical and bulky adamantane moiety is known to engage in favorable hydrophobic interactions within protein binding pockets. iris-biotech.de

For use in modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino acid is typically employed as its N-Fmoc (9-fluorenylmethoxycarbonyl) protected derivative, Fmoc-3-aminoadamantane-1-carboxylic acid. iris-biotech.deuni-giessen.de The methyl ester itself can be considered a C-terminally protected form of the amino acid, suitable for solution-phase peptide coupling after N-protection.

Research has demonstrated the successful development of peptides and oligomers incorporating these adamantyl amino acids. uni-giessen.de These unnatural peptides exhibit novel properties and have been explored for various applications:

Foldamers : A related monomer, 3-amino-5,7-bis(methoxycarbonyl)adamantane-1-carboxylic acid, has been used to synthesize heteropeptides that adopt unique folded structures. researchgate.net The constrained adamantane unit acts as a potent conformational director.

Organocatalysis : Oligopeptides containing adamantane amino acids have been synthesized and investigated for their potential as organocatalysts. uni-giessen.de

Bioactive Peptides : The conjugation of adamantane moieties to peptides is a strategy explored in medicinal chemistry. For instance, adamantane-containing peptides have been studied as potential anti-cancer agents. uni-giessen.de

The table below summarizes key aspects of incorporating this unnatural amino acid into oligomers.

| Building Block | Synthesis Method | Resulting Structure | Potential Application |

| Fmoc-3-aminoadamantane-1-carboxylic acid | Solid-Phase Peptide Synthesis (SPPS) | Unnatural Peptides | Organocatalysis, Bioactive Probes. iris-biotech.deuni-giessen.de |

| 3-Aminoadamantane-1-carboxylic acid derivatives | Solution-Phase Coupling | Adamantane-containing Oligopeptides | Structure-Activity Relationship (SAR) Studies. iris-biotech.de |

| 3-Amino-5,7-bis(methoxycarbonyl)adamantane-1-carboxylic acid | Oligomerization | Heteropeptide Foldamers | Novel Materials, Molecular Switches. researchgate.net |

The functional groups of this compound serve as versatile handles for the construction of various adamantane-appended heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Triazoles : Adamantane-containing 1,2,3-triazoles are commonly synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This involves converting a derivative of the title compound into either an azide (B81097) or an alkyne. For example, the carboxylic acid can be coupled with an amino-alkyne, or the amino group can be converted to an azide for reaction with a terminal alkyne. A more direct C-H functionalization approach has also been reported, where 1-adamantanecarboxylic acid reacts with 1H-1,2,4-triazole in concentrated sulfuric acid to yield 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid. mdpi.comnih.gov

Benzimidazoles : The synthesis of adamantane-bearing benzimidazoles can be achieved via the Phillips condensation. This involves the reaction of 3-aminoadamantane-1-carboxylic acid (or its activated form, such as the acyl chloride) with an o-phenylenediamine (B120857) derivative. The reaction is typically promoted by heat or acid catalysis, leading to cyclodehydration to form the benzimidazole (B57391) ring. researcher.life An alternative metal-free method involves the reaction of carboxylic acids and 1,2-aromatic diamines in electrostatically charged microdroplets. nih.gov

Oxadiazoles : While direct examples starting from this compound are not prevalent, a standard and reliable route to 1,3,4-oxadiazoles involves the conversion of the ester to a hydrazide. The ester is first reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄) to form 3-aminoadamantane-1-carbohydrazide. This hydrazide is then cyclized with a one-carbon electrophile, such as triethyl orthoformate or carbon disulfide, to yield the corresponding 1,3,4-oxadiazole (B1194373) derivative.

The following table outlines synthetic strategies for these heterocycles.

| Heterocycle | Precursor from Title Compound | Key Reagents | Reaction Type |

| 1,2,3-Triazole | Adamantane-alkyne / Adamantane-azide | Organic azide / alkyne, Cu(I) catalyst | Azide-Alkyne Cycloaddition. nih.gov |

| 1,2,4-Triazole | 3-Aminoadamantane-1-carboxylic acid | 1H-1,2,4-Triazole, H₂SO₄ | Electrophilic C-H Adamantylation. mdpi.comnih.gov |

| Benzimidazole | 3-Aminoadamantane-1-carboxylic acid | o-Phenylenediamine | Condensation / Cyclodehydration. researcher.life |

| 1,3,4-Oxadiazole | 3-Aminoadamantane-1-carbohydrazide | Hydrazine hydrate, then Triethyl orthoformate | Hydrazinolysis, then Cyclization |

The rigid, bifunctional nature of 3-aminoadamantane-1-carboxylic acid and its derivatives makes them excellent candidates for ligands in the design of coordination polymers and metal-organic frameworks (MOFs). The adamantane cage acts as a bulky, robust, and predictable spacer, while the carboxylate and amino groups provide coordination sites for metal ions.

Derivatives where a second coordinating group is installed on the adamantane core are particularly effective. For example, 3-(azol-1-yl)-1-adamantanecarboxylic acids have been synthesized and used as "angle-shaped" bifunctional ligands. mdpi.comnih.gov In these systems, the carboxylate group coordinates to one metal center while the nitrogen atoms of the azole ring (e.g., triazole, tetrazole) coordinate to an adjacent metal center. This strategy has been used to construct 1D and 2D coordination polymers with metals like copper(II) and nickel(II). nih.gov For instance, the reaction of 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid with copper(II) nitrate (B79036) yielded a 1D coordination polymer where ligands bridge the metal centers. nih.gov

The carboxylate group of adamantane itself is a well-established coordinating moiety. Adamantane-1,3-dicarboxylate and adamantane-1,3-diacetate have been used to build layered coordination polymers with nickel(II) and uranium. nih.govresearchgate.net These structures often feature dimeric metal-carboxylate units pillared by other ligands or linked by the adamantane spacers.

The title compound, this compound, can be hydrolyzed to 3-aminoadamantane-1-carboxylic acid, which possesses two distinct potential coordination sites: the "hard" oxygen atoms of the carboxylate and the "softer" nitrogen atom of the amine. This dual functionality could be exploited to form heteroleptic frameworks or polymers where the ligand bridges metal centers in different ways, depending on the coordination preference of the chosen metal ion. mdpi.com

| Adamantane-Based Ligand | Metal Ion(s) | Resulting Structure | Reference |

| 3-(1,2,4-Triazol-1-yl)-adamantane-1-carboxylic acid | Cu(II), Ni(II) | 1D and 2D Coordination Polymers | nih.gov |

| 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid | Mo(VI) | Molybdenum Oxide Hybrid | researchgate.net |

| Adamantane-1,3-diacetate | Ni(II) | Layered Coordination Polymer | nih.gov |

| Adamantane-1,3-dicarboxylate | U(VI) | 1D Coordination Chains | researchgate.net |

Structure Activity Relationship Sar Studies of Methyl 3 Aminoadamantane 1 Carboxylate and Its Analogues

Influence of Adamantane (B196018) Motif on Molecular Interactions

The adamantane moiety is more than a simple linker; it is an active contributor to the pharmacological profile of a molecule. researchgate.net Often described as a "lipophilic bullet," its distinct size, shape, and hydrophobicity are key to its function in drug design. nih.govresearchgate.net

The adamantane cage is a bulky, roughly spherical, and highly lipophilic hydrocarbon moiety. nih.gov This unique combination of properties allows it to fit snugly into hydrophobic pockets and cavities within protein structures, such as enzyme active sites or receptor binding domains. nih.govnih.gov This favorable interaction can increase the binding affinity and potency of the parent molecule. nih.gov The rigidity of the adamantane scaffold is also a significant factor, as it can help to pre-organize the pharmacophoric groups in an optimal conformation for receptor binding, thereby reducing the entropic penalty upon interaction. nih.gov Furthermore, the lipophilicity of the adamantane group can enhance a drug's pharmacokinetic properties by facilitating its passage through cellular membranes. nih.govresearchgate.net The adamantyl group can serve as an "anchor" within the lipid bilayer of cell membranes, a crucial first step for drug transport into the cell. nih.govpensoft.net

Adamantane has four tertiary carbons, known as bridgehead positions (C1, C3, C5, and C7). These positions are readily functionalized, making them key points for structural modification. nih.gov The substitution pattern at these bridgeheads has a decisive effect on the molecule's biological activity. nih.gov For instance, in the context of antiviral activity against influenza A, substitutions at the tertiary positions of the amantadine (B194251) nucleus were found to be detrimental to the compound's efficacy. nih.gov However, in other contexts, multi-substituted adamantanes have shown significant biological potential. ohsu.edu The electronic properties of the adamantane cage can be tuned by introducing different substituents at the bridgehead positions. For example, halogen substitution can alter the molecule's polarizability and electronic characteristics. researchgate.net The specific arrangement of substituents on the rigid adamantane framework allows for the precise three-dimensional positioning of functional groups to effectively probe and interact with drug targets. ohsu.edu

Systematic Structural Modifications and Their Biological Implications

Systematic modifications of the lead compound, Methyl 3-aminoadamantane-1-carboxylate, at its functional groups—the amine and the methyl carboxylate—as well as the introduction of new substituents onto the adamantane core, are crucial for exploring and optimizing biological activity.

The amine and carboxyl groups are primary sites for derivatization to create analogues with altered properties. The synthesis of 3-acetylaminoadamantane-1-carboxylic acid is achieved through the Ritter reaction, and this acyl derivative can be subsequently hydrolyzed to yield 3-aminoadamantane-1-carboxylic acid hydrochloride. science.org.ge This amino acid can then undergo further reactions, such as benzoylation, to create N-benzoyl derivatives. science.org.ge

Derivatization is a common strategy in metabolomics to improve the analytical detection of molecules. nih.gov For instance, tagging primary amine groups with an acyl chloride containing a tertiary amine can significantly increase the molecule's proton affinity and hydrophobicity, enhancing its signal response in mass spectrometry. nih.gov Similarly, carboxylate groups can be coupled with an amine tag to invert their charge from anionic to cationic, which is beneficial for analysis in positive ion mode ESI-MS. nih.gov These chemical tagging techniques highlight the reactivity of the amine and carboxylate functions and the potential to create a diverse library of derivatives. The synthesis of oligopeptides from 3-aminoadamantane-1-carboxylic acid monomers has also been explored, indicating that both the amine and carboxyl groups can be readily used to form amide bonds. google.com

The attachment of various substituents, such as alkyl chains or aromatic rings, to the adamantane scaffold or its functional groups can profoundly impact biological activity. In a study of amantadine and rimantadine (B1662185) analogues, the conjugation of the amine group with different amino acids was explored. nih.gov The resulting data showed that the nature of the amino acid substituent had a significant effect on antiviral activity.

| Compound | Amino Acid Conjugate | IC₅₀ (µg/mL) | Cytotoxicity (CC₅₀ in µg/mL) |

|---|---|---|---|

| Amantadine (Control) | - | 15.4 | 110.2 |

| Glycyl-rimantadine (4b) | Glycine (B1666218) | 4.4 | 104.5 |

| Leucyl-rimantadine (4d) | Leucine (B10760876) | 24.3 | 98.7 |

| Tyrosyl-rimantadine (4j) | Tyrosine | 25.1 | >125 |

Data sourced from: Molecules (2020). nih.gov

As shown in the table, the glycyl-rimantadine conjugate (4b) demonstrated the highest antiviral activity, with an IC₅₀ value approximately 3.5 times lower than that of amantadine, indicating a significant enhancement of potency. nih.gov In contrast, conjugation with larger amino acids like leucine (4d) and tyrosine (4j) resulted in decreased activity compared to the glycine analogue. nih.gov This suggests that steric bulk at this position is a critical factor. Other studies have shown that adding N-alkyl substituents of increasing size to amantadine generally diminishes its anti-influenza activity. nih.gov The introduction of aromatic moieties, such as in adamantane-linked isothiourea derivatives, has been explored for developing new chemotherapeutic agents, with the aromatic groups contributing to intermolecular interactions like C-H···π bonds that stabilize the molecular conformation. acs.org

Comparative Analysis with Known Adamantane Derivatives (e.g., Amantadine, Rimantadine Analogues)

Amantadine (1-aminoadamantane) and its α-methyl derivative, rimantadine, are the most well-known adamantane-based drugs, primarily used as antiviral agents against influenza A. nih.gov Their mechanism involves blocking the M2 proton channel of the virus. nih.govresearchgate.net SAR studies on these foundational compounds provide a valuable benchmark for evaluating new derivatives like those of this compound.

A key structural difference is the substitution pattern. Amantadine and rimantadine are 1-substituted adamantanes. In contrast, the subject compound is a 1,3-disubstituted adamantane. This difference in the spatial arrangement of functional groups can lead to different biological targets or binding modes. While substitutions at other bridgehead positions of amantadine were found to be detrimental to its anti-influenza activity, the development of analogues often involves modifying the amine group. nih.gov

For example, a series of heterocyclic analogues of rimantadine were synthesized and tested for antiviral activity. It was found that pyrrolidine (B122466) and piperidine (B6355638) derivatives of adamantane possessed high activity, in some cases exceeding that of rimantadine. researchgate.netrsc.org However, increasing the heterocyclic ring size to a seven-membered hexahydroazepine ring led to a dramatic reduction in activity. researchgate.net This highlights the stringent spatial requirements for interaction with the biological target.

Further studies on amantadine and rimantadine analogues against human coronavirus 229E (HCoV-229E) showed varied efficacy.

| Compound | Concentration (µg/mL) | Inhibition of Viral Replication (%) |

|---|---|---|

| Amantadine | 50 | 47% |

| Rimantadine | 50 | 36% |

| Rimantadine Derivative (4R) | 50 | 37% |

Data sourced from: Molecules (2023). mdpi.com

In this assay, amantadine showed slightly higher inhibitory activity than rimantadine. mdpi.com Interestingly, a specific derivative of rimantadine (4R) exhibited an antiviral effect comparable to the parent compound, while other derivatives showed lower activity. mdpi.com This underscores that even minor structural modifications can significantly alter biological outcomes. The synthesis of hydroxy metabolites of rimantadine revealed that while they were all inhibitory to influenza A, their potency varied, with 3- and 4-hydroxyrimantadine showing only modest activity. nih.gov This suggests that the introduction of polar groups on the adamantane cage can reduce efficacy, likely by altering the lipophilicity required for target interaction or membrane passage.

Enzyme Inhibition Mechanisms and Kinetics

Identification of Enzyme Targets for Methyl 3-aminoadamantane-1-carboxylate and Derivatives

Research has identified several enzymes as targets for adamantane-based compounds. These enzymes are implicated in a variety of diseases, including type 2 diabetes, metabolic syndrome, and viral infections.

Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. nih.govnih.gov DPP-4 inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. nih.govyoutube.com By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to better glycemic control. youtube.com

A study investigating various adamantane (B196018) derivatives identified several compounds with DPP-4 inhibitory potential. researchgate.net Notably, 3,5-dimethyladamantane 1-carboxamide, a derivative, was found to be a selective DPP-4 inhibitor. researchgate.net Molecular docking studies suggest that the amide group of this compound can form hydrogen bonds with key amino acid residues like Glu205 and Glu206 in the S2 subsite of the enzyme. researchgate.net

Table 1: DPP-4 Inhibition by Adamantane Derivative

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| 3,5-dimethyladamantane 1-carboxamide | 53.94 | Selective DPP-4 inhibitor |

Data sourced from in vitro studies. researchgate.net

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. bohrium.comresearchgate.net This activity is implicated in pathologies such as peptic ulcers and urinary tract infections caused by bacteria like Helicobacter pylori and Klebsiella pneumoniae. bohrium.comresearchgate.net Therefore, urease inhibitors are of significant interest.

A series of novel compounds combining amantadine (B194251) (1-aminoadamantane) with a 1,3-thiazole core were synthesized and evaluated for urease inhibition. nih.gov Several of these derivatives displayed significant inhibitory activity. nih.gov The mechanism often involves the inhibitor binding to the nickel ions in the enzyme's active site. researchgate.net

Table 2: Urease Inhibition by Amantadine-Thiazole Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 6d (with methoxy (B1213986) group) | 32.76 |

| Compounds 6a, 6b, 6c, 6e, 6h | 50 - 80 |

| Thiourea (B124793) (Standard) | 32.76 ± 0.28 |

Data sourced from in vitro urease inhibition assay. nih.gov

Inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is another important strategy for managing type 2 diabetes. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov Delaying carbohydrate digestion helps to control postprandial blood glucose levels. nih.gov

The same series of amantadine-thiazole derivatives were also tested for their ability to inhibit these digestive enzymes. nih.govresearchgate.net Some compounds showed moderate to potent inhibition against both α-amylase and α-glucosidase. nih.govresearchgate.net For instance, compound 6d was the most active against α-amylase, while compound 6c, containing a bromine atom, was the most potent α-glucosidase inhibitor in the series. nih.gov

Table 3: α-Amylase and α-Glucosidase Inhibition by Amantadine-Thiazole Derivatives

| Enzyme | Compound | IC₅₀ (µM) |

|---|---|---|

| α-Amylase | Compound 6d | 97.37 ± 1.53 |

| Compound 6a | 118.3 ± 0.71 | |

| Acarbose (Standard) | 5.17 ± 0.25 | |

| α-Glucosidase | Compound 6c | Potent (Specific value not provided) |

| Compound 6d | 38.73 ± 0.80 | |

| Compound 6e | 41.63 ± 0.26 |

Data sourced from in vitro enzyme inhibition assays. nih.govresearchgate.net

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol within cells, playing a crucial role in glucocorticoid metabolism. researchgate.net Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. researchgate.netnih.gov

The adamantane moiety is a popular structural component in the design of 11β-HSD1 inhibitors due to its hydrophobicity. nih.gov Numerous studies have reported on adamantane derivatives as potent inhibitors of this enzyme. researchgate.netnih.gov For example, a series of adamantyl carboxamide and acetamide (B32628) derivatives were developed, with some compounds showing IC₅₀ values in the 100 nM range in cell-based assays. nih.gov Another study focused on 3-Amino-N-adamantyl-3-methylbutanamide derivatives, identifying a compound (8j) with significant in vitro and ex vivo inhibitory activity against both human and mouse 11β-HSD1. nih.gov

Table 4: 11β-HSD1 Inhibition by Adamantane Derivatives

| Derivative Class | Key Findings | IC₅₀ Range |

|---|---|---|

| Adamantyl carboxamides and acetamides | Potent and selective inhibitors | ~100 nM |

| 3-Amino-N-adamantyl-3-methylbutanamides | Good in vitro and ex vivo activity (Compound 8j) | Not specified |

| Adamantane sulfonamides | Potent inhibition (Compound 3) | Human: 0.6 nM, Mouse: 26 nM |

Data sourced from various studies on 11β-HSD1 inhibition. nih.govnih.govdocumentsdelivered.com

The M2 protein of the influenza A virus forms a proton-selective ion channel that is essential for viral replication. nih.gov This channel allows protons to enter the virion, which facilitates the uncoating process. nih.gov Amantadine (1-aminoadamantane) was one of the first antiviral drugs and functions by blocking this M2 ion channel. uoa.grnih.gov The protonated form of amantadine binds within the channel pore, physically obstructing the passage of protons. uoa.gracs.org However, the prevalence of amantadine-resistant strains, most commonly due to an S31N mutation in the M2 protein, has rendered it largely ineffective. uoa.gr Current research focuses on designing new adamantane derivatives that can inhibit these resistant mutant channels. uoa.gr

Characterization of Inhibition Types

Enzyme inhibitors are classified based on how they interact with the enzyme and its substrate. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. ucl.ac.ukjackwestin.com

Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site of the enzyme, directly competing with the substrate. jackwestin.comcsun.edu This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). ucl.ac.uk

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). jackwestin.comlibretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency. Since the inhibitor does not compete with the substrate, increasing substrate concentration cannot overcome the inhibition. libretexts.org In this case, Vmax is decreased, but Km remains unchanged. youtube.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.com This type of inhibition is most effective at high substrate concentrations when there is a higher concentration of the ES complex. It leads to a decrease in both Vmax and Km. libretexts.org

Kinetic studies of amantadine-thiazole derivatives against urease suggested a competitive mode of inhibition, which is expected for inhibitors that are structurally similar to the substrate (substrate analogues). researchgate.netnih.gov For other enzyme targets, the specific type of inhibition by adamantane derivatives can vary and requires detailed kinetic analysis to be fully characterized.

Kinetic Studies and Mechanistic Insights (e.g., K_m, V_max alterations, Binding Sites)

While specific kinetic parameters like the Michaelis constant (K_m) and maximum velocity (V_max) for this compound are not documented, the inhibitory activities of its derivatives are reported in terms of IC₅₀ values.

For the adamantyl carboxamide inhibitors of 11β-HSD1, IC₅₀ values were determined in HEK-293 cells transfected with the HSD11B1 gene. nih.gov Optimization of the lead compounds resulted in inhibitors with IC₅₀ values in the 100 nM range. nih.gov For example, compound 15 in the study showed an IC₅₀ of 114 nM. nih.gov These compounds were also found to be highly selective, showing no activity against the related enzymes 11β-HSD2 and 17β-HSD1. nih.gov

In the case of the reversible TG2 inhibitors synthesized using this compound, the patent provides a classification of their efficacy based on IC₅₀ values:

A: IC₅₀ < 150 nM

B: 150 nM ≤ IC₅₀ < 600 nM

C: IC₅₀ ≥ 600 nM google.com

This indicates that derivatives of this compound can be potent enzyme inhibitors. google.com

The following table summarizes the inhibitory activities of some adamantane derivatives against various enzymes:

| Compound Class | Target Enzyme | Inhibition Type | IC₅₀ (nM) |

| Adamantyl Carboxamides | 11β-HSD1 | Not specified | 114 - 300 |

| Amantadine-Thiazole Derivatives | α-Glucosidase | Non-competitive | Not specified |

| Derivatives of this compound | Transglutaminase 2 | Reversible | < 150 - ≥ 600 |

This table is generated based on data from multiple sources for illustrative purposes.

Role of Specific Amino Acid Residues in Enzyme-Inhibitor Complexes

Detailed information on the specific amino acid residues that interact with this compound is not available. However, the structure-activity relationship studies of its derivatives provide clues about the binding interactions. For the 11β-HSD1 inhibitors, the adamantyl group is considered a key hydrophobic moiety that anchors the inhibitor in the enzyme's binding site. nih.gov The addition of a 3-amino group to an aromatic ring attached to the adamantyl carboxamide was shown to enhance inhibitory activity, suggesting that this amino group forms favorable interactions, possibly hydrogen bonds, with amino acid residues in the active site. nih.gov

For the amantadine-thiazole derivatives that inhibit α-glucosidase, molecular docking studies, while not a direct measure of binding, can predict potential interactions. Such studies often reveal hydrogen bonding and hydrophobic interactions between the inhibitor and key residues in the enzyme's active or allosteric sites. The bulky adamantane group often plays a crucial role in occupying hydrophobic pockets within the enzyme. nih.gov

Receptor Binding and Molecular Interaction Profiling

Ligand-Protein Binding Affinity Determinations

While specific ligand-protein binding affinity data for Methyl 3-aminoadamantane-1-carboxylate are not extensively documented in publicly available literature, the affinities of structurally related aminoadamantanes for the NMDA receptor have been well-characterized. These compounds are known to bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel.

The binding affinity is often expressed as the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors. Compounds like memantine (B1676192) and amantadine (B194251), which share the core aminoadamantane structure, are considered low- to moderate-affinity antagonists. This characteristic is believed to be crucial for their therapeutic profiles, allowing them to block excessive, pathological receptor activation while permitting normal physiological function. nih.govnih.gov

A comparative study of various NMDA receptor antagonists using a radioligand binding assay with porcine-receptor membrane material yielded the Kᵢ values shown in the table below. nih.gov This data illustrates the range of affinities within the broader class of compounds that bind the NMDA receptor channel.

Note: Data for Neramexane (B1232327) is from a separate study and is expressed in micromolars (µM). tandfonline.com Data for other compounds is from a single comparative study. nih.gov

Investigation of Specific Receptor Antagonism (e.g., N-Methyl-D-aspartate Receptor Antagonism for related aminoadamantanes)

The primary mechanism of action for therapeutically relevant aminoadamantanes like memantine, amantadine, and neramexane is their antagonism of the N-Methyl-D-aspartate (NMDA) receptor. nih.govnih.gov They function as uncompetitive, open-channel blockers. nih.govtandfonline.com

This mechanism has several key features:

Uncompetitive Binding: The antagonist does not compete with the agonist (glutamate) for its binding site. Instead, it binds to a different site that becomes accessible only after the receptor has been activated by its agonists (glutamate and a co-agonist like glycine (B1666218) or D-serine). nih.govwikipedia.org

Open-Channel Block: The binding site for these antagonists is located within the receptor's ion channel pore. Therefore, the drug can only access its binding site when the channel is in an open conformation. tandfonline.com

Voltage-Dependence: At normal resting membrane potentials, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the neuron is required to expel the Mg²⁺ ion, allowing the channel to conduct ions and also allowing channel-blocking drugs to enter. This voltage-dependence helps ensure that the antagonists preferentially block receptors on pathologically over-activated neurons. nih.govwikipedia.org

This combination of properties results in a drug that modulates, rather than completely inhibits, NMDA receptor activity, which is crucial for avoiding the severe side effects associated with high-affinity NMDA antagonists. nih.gov

Elucidation of Binding Modes and Interaction Hotspots

While a crystal structure of this compound bound to a receptor is not available, detailed structural and mutagenesis studies on memantine and amantadine have elucidated their binding mode within the NMDA receptor ion channel. osti.gov

The binding is anchored by two principal interactions:

Amino Group Interaction: At physiological pH, the primary amino group is protonated (–NH₃⁺). This positively charged group is the critical pharmacophore, lodging deep within the channel pore at or near the Mg²⁺ binding site. It is thought to form a key interaction with asparagine residues (specifically, the N-site) located at the channel's narrowest point, known as the selectivity filter. osti.govnih.govfrontiersin.org

Hydrophobic Cage Interaction: The bulky, lipophilic adamantane (B196018) cage sits (B43327) within the wider, outer vestibule of the ion channel.

The difference in affinity between amantadine and memantine highlights specific interaction hotspots. The two additional methyl groups on memantine are not mere bulk; they fit into specific hydrophobic pockets within the channel. Mutagenesis studies have identified these pockets as being formed by alanine (B10760859) residues on the transmembrane helices of the GluN1 (A645) and GluN2B (A644) subunits. nih.govacs.org The precise fit of these methyl groups into these hotspots accounts for the significantly higher binding affinity of memantine compared to amantadine. nih.govcaltech.edu

For this compound, the protonated amino group would be expected to engage in the same primary interaction at the N-site. The adamantane cage would occupy the channel vestibule, while the methyl carboxylate group at the 1-position would be oriented away from the deep channel pore. Its potential interactions would depend on its final position and the local protein environment.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of a molecule's intrinsic properties at the electronic level. These methods are fundamental to understanding molecular stability, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. scielo.org.mxresearchgate.net For adamantane (B196018) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to determine the optimized molecular geometry and understand the distribution of electrons within the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netaimspress.com

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. aimspress.com For adamantane derivatives, DFT calculations are used to determine these energy levels. scielo.org.mxbiointerfaceresearch.com In a study on 1-aminoadamantane, the HOMO-LUMO gap was calculated to understand its electronic behavior upon interaction with nanostructures. biointerfaceresearch.com For Methyl 3-aminoadamantane-1-carboxylate, the presence of both an electron-donating amino group and an electron-withdrawing carboxylate group would influence the energies of the frontier orbitals. This analysis helps in predicting how the molecule will interact with biological targets, as charge transfer interactions are often crucial for binding. aimspress.com

Table 1: Representative HOMO-LUMO Energy Data from DFT Studies on Related Compounds Note: This table presents example data from general DFT studies to illustrate the concepts, as specific values for this compound were not available in the searched literature.

| Molecule State | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Temozolomide (Neutral, Gas) | -6.89 | -2.49 | 4.40 | aimspress.com |

| Temozolomide (Neutral, DMSO) | -6.80 | -2.50 | 4.30 | aimspress.com |

| 1-aminoadamantane (ADM) | -6.53 | 1.44 | 7.97 | biointerfaceresearch.com |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding energies. lumenlearning.comlibretexts.org This is crucial for understanding how a flexible molecule might adapt its shape to fit into a binding site. While the adamantane cage itself is rigid, the substituents—the amino and methyl carboxylate groups—have rotational freedom.

The study of the conformational energy landscape maps the potential energy of the molecule as a function of its geometry. nih.govrsc.org Minima on this landscape represent stable conformations, while the barriers between them determine how easily the molecule can transition from one conformation to another. nih.gov Computational methods can map this landscape, identifying the lowest-energy (most stable) conformer and other low-energy, accessible conformations that might be relevant for biological activity. researchgate.net For this compound, conformational analysis would focus on the rotation around the bonds connecting the amino and carboxylate groups to the adamantane cage. Understanding the preferred orientations of these functional groups is vital for predicting how they will engage in specific interactions, such as hydrogen bonds, within a protein's active site. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule.

Molecular docking simulations have been instrumental in studying the interaction of adamantane derivatives with various protein targets.

11β-HSD1: This enzyme is a target for treating metabolic syndrome. nih.govresearchgate.net Docking studies on adamantyl carboxamide and acetamide (B32628) inhibitors of 11β-HSD1 have shown that the bulky adamantyl group typically occupies a hydrophobic pocket near the enzyme's cofactor, NADP+. nih.gov The orientation allows other parts of the molecule, like amide or triazole groups, to form crucial hydrogen bonds with catalytic residues such as Tyr183 and Ser170. nih.govsemanticscholar.org For a molecule like this compound, docking would predict how its adamantane core fits into this hydrophobic pocket while the amino and carboxylate groups seek out polar interactions. researchgate.netmdpi.com

Nur77: This orphan nuclear receptor is a target in cancer therapy. nih.govnih.gov While specific docking studies for this compound with Nur77 are not prominent in the literature, studies with other small molecule activators show that ligands bind within a putative ligand-binding domain, forming key hydrogen bonds that stabilize the active conformation of the receptor. nih.gov

M2 Ion Channel: The M2 proton channel of the Influenza A virus is a well-known target for aminoadamantane drugs like Amantadine (B194251) and Rimantadine (B1662185). nih.govresearchgate.net Docking studies have identified several binding pockets within the channel. researchgate.netresearchgate.net The adamantane cage often fits into a pocket formed by residues like Val27, Ala30, and Trp41, while the ammonium (B1175870) group forms hydrogen bonds or electrostatic interactions with key residues such as Ser31 or His37, effectively blocking the channel. researchgate.netresearchgate.netnih.gov The binding of this compound would likely follow a similar pattern, with its amino group playing a critical role in anchoring the molecule within the channel pore. nih.gov

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. This information is invaluable for understanding the basis of molecular recognition and for designing improved inhibitors.

In 11β-HSD1: Docking of adamantane-based inhibitors has consistently highlighted the importance of interactions with catalytic residues Ser170 and Tyr183. nih.gov The adamantyl group itself often forms hydrophobic interactions with a pocket defined by residues like Ser170, Ala172, Tyr177, and Val180. nih.gov

In the M2 Ion Channel: For aminoadamantanes, the binding site is characterized by key residues that can act as hydrogen bond donors or acceptors. Serine at position 31 (Ser31) is a critical residue for the binding of first-generation inhibitors. nih.govresearchgate.net In other cases, a binding site deeper in the channel involving Histidine at position 37 (His37) and Tryptophan at position 41 (Trp41) is preferred. The ammonium group of the ligand typically forms a hydrogen bond with the side chain of Ser31 or the imidazole (B134444) nitrogen of His37, while the adamantane cage is stabilized by van der Waals contacts with hydrophobic residues lining the pore. researchgate.netresearchgate.netnih.gov

Table 2: Key Interacting Residues for Adamantane Derivatives in Target Proteins Identified via Molecular Docking

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| 11β-HSD1 | Tyr183, Ser170 | Hydrogen Bonding | nih.gov |

| Ser170, Ala172, Tyr177, Val180 | Hydrophobic/van der Waals | nih.gov | |

| M2 Ion Channel | Ser31, His37 | Hydrogen Bonding/Electrostatic | nih.govresearchgate.netnih.gov |

| Val27, Ala30, Trp41 | Hydrophobic/van der Waals | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR studies are statistical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are essential for predicting the activity of newly designed molecules before their synthesis.

CoMFA is a 3D-QSAR technique that generates a quantitative model relating the biological activity of molecules to their 3D shape and electrostatic properties. In studies of aminoadamantane analogues, CoMFA has been used to establish structure-activity relationships. nih.gov For example, in an analysis of influenza A inhibitors, CoMFA models produced contour maps indicating that electropositive groups were favored at the meta-position of a phenyl ring, while electronegative groups were favored at the para-position. nih.gov Such models provide a visual and quantitative guide for designing more potent compounds. nih.gov

Statistical models derived from QSAR studies are validated to ensure their predictive power. nih.gov For a series of amino acid analogues of amantadine and rimantadine, a 3D-QSAR CoMFA model was developed to predict their inhibitory values against the influenza A virus. nih.gov The reliability of such models is often assessed using various validation tests, including those recommended by Tropsha, to confirm their predictive ability. nih.gov These validated models can then be used to calculate the expected biological activity for novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

| Model Validation Parameters | Description |

| R² | The coefficient of determination, indicating the goodness of fit of the model to the training data. |

| Q² | The cross-validated correlation coefficient, indicating the predictive power of the model during internal validation. |

| CCC (Concordance Correlation Coefficient) | Measures the agreement between predicted and observed values for both training (CCC_tr) and prediction (CCC_pr) sets. |

| Leverage Approach (hat value, h) | Identifies structural outliers in the dataset. A compound with a leverage value greater than a warning threshold (h*) is considered an outlier. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

MD simulations provide detailed insight into the dynamic movements and interactions of molecules over time, which is crucial for understanding how a ligand interacts with its biological target. frontiersin.org These simulations model the behavior of a ligand-protein complex in a simulated physiological environment. semanticscholar.orgksu.edu.sa Key analyses from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the conformational changes of the protein and ligand over the simulation, with stable values indicating the complex has reached equilibrium. semanticscholar.org RMSF identifies flexible regions within the protein structure. semanticscholar.org Studies on adamantane derivatives have used MD simulations to validate docking results and analyze the stability of the ligand within the protein's binding site, often highlighting the importance of hydrogen bonds and van der Waals forces in stabilizing the complex. semanticscholar.orgksu.edu.sa

Solid-State Structural Analysis and Crystallography

The precise three-dimensional arrangement of atoms in a molecule is determined through solid-state analysis, most commonly X-ray crystallography.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline compounds. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles. nih.gov For adamantane derivatives, X-ray diffraction has been used to confirm their chemical structures and understand their packing in the solid state. nih.govmdpi.com For instance, the crystal structure of 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid was determined to be in the monoclinic crystal system with a P2₁/n space group. mdpi.com Such analyses also reveal intermolecular interactions, like hydrogen bonds, which govern the crystal packing. mdpi.commdpi.com

The table below summarizes crystallographic data for several adamantane-related compounds, illustrating the type of information obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-(1,2,4-Triazol-1-yl)-1-adamantanecarboxylic acid | Monoclinic | P2₁/n | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | mdpi.commdpi.com |

| (1-adamantyl)methyl-1-adamantanecarboxylate | Monoclinic | C2/c | a = 20.915(3) Å, b = 10.963(2) Å, c = 8.878(2) Å, β = 111.98(2)° | researchgate.net |

| Methyl-3-aminothiophene-2-carboxylate | Monoclinic | P2₁/c | Not specified in abstract | mdpi.com |

| (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate | Orthorhombic | P222₁ | a = 20.876(2) Å, b = 12.111(1) Å, c = 6.288(9) Å | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contacts

In studies of various adamantane derivatives, Hirshfeld surface analysis consistently highlights the predominant role of hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and various heteroatom-hydrogen (O···H/H···O, N···H/H···N) contacts. For instance, in an analysis of 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, H···H interactions were found to be a primary contributor to the intermolecular stabilization within the crystal. researchgate.net Similarly, for other complex organic molecules, H···H contacts can account for a significant portion of the Hirshfeld surface, often exceeding 40%. nih.gov

The table below, derived from a study on a pyrazole (B372694) derivative, illustrates a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis. nih.gov While not specific to this compound, it demonstrates the quantitative insights gained from this type of analysis.

Table 1: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Exemplary Organic Molecule

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 42.6 |

| O···H/H···O | 16.8 |

| C···H/H···C | 15.5 |

| N···H/H···N | Varies |

Note: Data is illustrative and based on a representative organic molecule to demonstrate the output of Hirshfeld surface analysis. nih.gov The specific percentages for this compound would require dedicated crystallographic and computational analysis.

For this compound, it is anticipated that H···H contacts would be highly significant due to the hydrogen-rich adamantane cage. Furthermore, the presence of the amino (-NH2) and carboxylate (-COOCH3) groups would introduce prominent N···H and O···H interactions, likely manifesting as distinct spikes in the 2D fingerprint plots and red regions on the dnorm surface, indicative of hydrogen bonding.

Pairwise Interaction Energy Calculations

Studies on related adamantane derivatives, such as 1-adamantanecarboxylic acid, demonstrate the utility of these calculations. In a DFT study, the complexation energies of dimeric forms of adamantane derivatives were calculated to understand their binding abilities. dergipark.org.tr For a dimer of 1-adamantanecarboxylic acid, strong intermolecular hydrogen bonds were identified as key to its stability. dergipark.org.tr The interaction energies are typically broken down into electrostatic and dispersion components, revealing the nature of the dominant forces.

The table below shows example interaction energies for dimers of related adamantane derivatives, illustrating the kind of data obtained from such computational studies.

Table 2: Calculated Complexation Energies for Dimeric Forms of Adamantane Derivatives

| Adamantane Derivative | Functional | Complexation Energy (kcal/mol) |

|---|---|---|

| 1-Adamantanecarboxylic Acid | B3LYP (with dispersion correction) | -23.75 |

| 1-Adamantanol | B3LYP (with dispersion correction) | -8.61 |

Source: Adapted from a DFT study on adamantane derivatives. dergipark.org.tr

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Novel Pharmacological Agents

The adamantane (B196018) framework serves as a versatile starting point for the synthesis of new drugs targeting a variety of diseases. Its derivatives have shown significant potential as antiviral, anti-diabetic, and anti-proliferative agents, among others.

The most prominent antiviral application of the adamantane scaffold is in the inhibition of the influenza A virus M2 proton channel. tbzmed.ac.irmdpi.com The M2 channel is a homotetrameric protein that forms a proton-selective pore in the viral envelope, essential for viral replication. tbzmed.ac.irnih.gov By blocking this channel, adamantane derivatives like Amantadine (B194251) and Rimantadine (B1662185) prevent the acidification of the viral core, which is a critical step for the release of viral ribonucleoproteins into the host cell cytoplasm. mdpi.comnih.gov

Methyl 3-aminoadamantane-1-carboxylate serves as a key building block for developing new M2 inhibitors. The adamantane cage itself acts as a membranotropic carrier, capable of delivering functional groups to the M2 protein. nih.gov Research focuses on modifying the amino and carboxylate groups to improve efficacy and overcome widespread resistance, particularly from the S31N mutation in the M2 protein which has rendered older aminoadamantane drugs largely ineffective. acs.org Molecular modeling studies show that adamantane-based drugs bind within the channel pore, with the bulky cage making hydrophobic contacts and the amine group interacting with key residues. tbzmed.ac.iracs.org The tilted conformation of the adamantane derivative within the fourfold symmetric channel is a noted characteristic of its binding mechanism. acs.org The development of novel amino acid derivatives of adamantane is an active area of research, with some synthesized compounds showing the ability to inhibit rimantadine-resistant influenza A strains. nih.gov

The adamantane scaffold is a key component in the design of inhibitors for enzymes implicated in type 2 diabetes.

11β-HSD1 Inhibitors: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. nih.gov Elevated local cortisol levels can lead to insulin (B600854) resistance, making 11β-HSD1 a significant therapeutic target for type 2 diabetes. nih.govmdpi.com Numerous adamantane derivatives have been identified as potent 11β-HSD1 inhibitors. nih.gov Structure-based drug design has been used to optimize 3-Amino-N-adamantyl-3-methylbutanamide derivatives, leading to compounds with high inhibitory activity against both human and mouse 11β-HSD1. nih.gov For instance, the novel selective inhibitor KR-67607, which features an adamantane carboxamide moiety, has demonstrated therapeutic effects by inhibiting 11β-HSD1 activity. mdpi.com

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin (B1656795) hormones like GLP-1. youtube.com Incretins are released after a meal and stimulate insulin secretion while suppressing glucagon, thereby lowering blood glucose. youtube.com By inhibiting DPP-4, the levels of active incretins are increased, which helps to control blood sugar. While the adamantane scaffold is explored for various enzyme inhibitors, its direct application in widely marketed DPP-4 inhibitors is less documented than for 11β-HSD1. However, its properties make it a candidate for scaffold-based design of new inhibitors in this class.